molecular formula C8H8N2O4S B12864069 2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide

2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide

Cat. No.: B12864069
M. Wt: 228.23 g/mol
InChI Key: XXISHVAOUHKCRR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzo[d]oxazole core with a hydroxymethyl group at the 2-position and a sulfonamide group at the 7-position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and a sulfonamide derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-7-sulfonamide.

    Reduction: Formation of 2-(Hydroxymethyl)benzo[d]oxazole-7-amine.

    Substitution: Formation of 2-(Halomethyl)benzo[d]oxazole-7-sulfonamide.

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, while the oxazole ring can interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.

    2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities but with different potency.

    2-(Chloromethyl)benzo[d]oxazole: Used as an intermediate in the synthesis of other biologically active compounds.

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide is unique due to the presence of both hydroxymethyl and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzoxazole-7-sulfonamide

InChI

InChI=1S/C8H8N2O4S/c9-15(12,13)6-3-1-2-5-8(6)14-7(4-11)10-5/h1-3,11H,4H2,(H2,9,12,13)

InChI Key

XXISHVAOUHKCRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=N2)CO

Origin of Product

United States

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